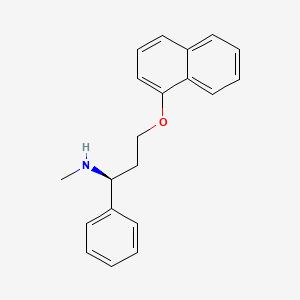

![molecular formula C₃₁H₄₅N₅O₅Si₂ B1147446 O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine CAS No. 148437-94-9](/img/no-structure.png)

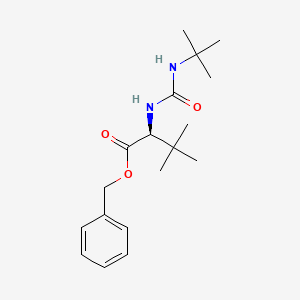

O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- This compound is a derivative of guanosine, notable for its unique chemical structure and potential biological applications. It falls into a broader category of O6-alkylguanine derivatives.

Synthesis Analysis

- The synthesis of O6-alkyl/aralkylguanosine derivatives involves the introduction of alkyl or aralkyl groups. For example, O6-benzyl-N2-acetylguanosine is a related compound synthesized to enhance the antitumor action of chloroethylnitrosoureas (Mounetou et al., 1997).

Molecular Structure Analysis

- The molecular structure of this guanosine derivative is complex, involving several functional groups that contribute to its overall properties. While specific structural details of this compound are not directly available, the structural analysis of similar compounds, such as O6-(alkyl/aralkyl)guanosines, provides insights into the structural aspects of these molecules (Mounetou et al., 1997).

Chemical Reactions and Properties

- These guanosine derivatives exhibit varying reactivity and properties based on their substitution patterns. For instance, the introduction of benzyl and 4-halobenzyl groups on the O6 position significantly affects their activity (Mounetou et al., 1997).

Physical Properties Analysis

- The physical properties, such as solubility and stability, of these compounds vary with different substitutions. For example, O6-benzyl-N2-acetylguanosine and its derivatives demonstrate differing water solubility, which is crucial for their biological applications (Mounetou et al., 1997).

科学的研究の応用

1. Nucleoside Modification and Synthesis

The chemical structure of O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine indicates its relevance in the synthesis and modification of nucleosides. The compound's intricate structure, involving benzyl and etheno groups attached to the guanosine moiety, and the tetrakis(isopropyl)-1,3-disiloxanediyl as a protecting group, suggests its use in the selective modification of nucleoside structures. For example, a related compound, 3′-Amino-3′-deoxyguanosine, was synthesized from guanosine, indicating the potential utility of such modified guanosines in the synthesis of nucleoside analogues or in the protection of specific functional groups during synthesis processes (Lei Zhang et al., 2003).

2. Biochemical Studies and Molecular Interactions

Another potential application is in the study of biochemical interactions and molecular structures, particularly involving guanosine and its derivatives. The unique structure of O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine might offer insights into hydrogen bonding, ion-carbonyl interactions, and the structural characteristics of nucleosides. For instance, solid-state 17O NMR spectroscopy has been used to probe hydrogen bonding and ion-carbonyl interactions in guanosine derivatives, a study that could be relevant for understanding the behavior of complex guanosine structures like the one (Irene C. M. Kwan et al., 2007).

3. RNA Synthesis and Modification

Additionally, the presence of protective groups like tetrakis(isopropyl)-1,3-disiloxanediyl in the compound suggests its use in the synthesis and modification of RNA. For instance, an innovative O6 -tert-butyl/N2 -tert-butyloxycarbonyl protection concept for guanosine phosphoramidites has been presented, which could be advantageous for 2'-modified G building blocks, indicating the potential for the compound to play a role in RNA synthesis and modification (L. Jud & R. Micura, 2017).

特性

CAS番号 |

148437-94-9 |

|---|---|

製品名 |

O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine |

分子式 |

C₃₁H₄₅N₅O₅Si₂ |

分子量 |

623.89 |

同義語 |

1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-4-(phenylmethoxy)-1H-imidazo[2,1-b]purine; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

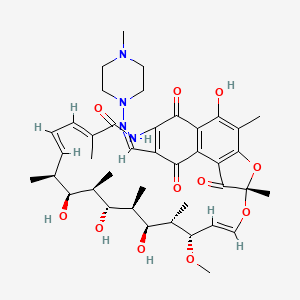

![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)

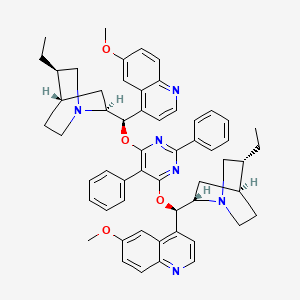

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)

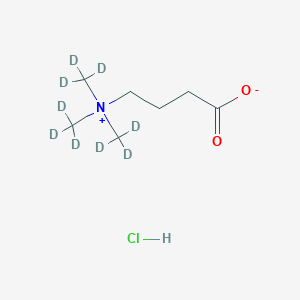

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)